reactive blue 231
Overview
Description
N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a pyridine-4-carbohydrazide moiety into the adamantane framework enhances the compound’s potential for various applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with pyridine-4-carboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the adamantane and pyridine moieties .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The rigidity and stability of the adamantane core make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of other complex molecules and as a building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the pyridine-4-carbohydrazide group can form hydrogen bonds and other interactions with biological molecules. This allows the compound to inhibit enzymes or bind to receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- E-N’-(pyridine-3-yl)methylideneadamantane-1-carbohydrazide
- E-N’-(5-nitrothiophen-2-yl)methylideneadamantane-1-carbohydrazide
Uniqueness
N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide stands out due to its specific combination of the adamantane and pyridine-4-carbohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Reactive Blue 231 (RB231) is a synthetic dye belonging to the class of reactive dyes, primarily utilized in the textile industry for dyeing cellulose fibers like cotton. Its vibrant blue color and excellent colorfastness properties make it a popular choice. However, concerns regarding its biological activity and environmental impact have prompted extensive research into its toxicity, biodegradability, and potential effects on human health and ecosystems.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 115682-09-2
- Molecular Structure : Phthalocyanine derivative
- Molecular Weight : Not specified in the sources
The structure of RB231 includes reactive groups that allow it to form covalent bonds with fibers, enhancing its durability during washing and exposure to light. The dye's solubility and reactivity can be tailored through specific synthetic pathways, which involve multiple condensation and hydrolysis steps .
Biological Activity and Toxicity
Research indicates that RB231 exhibits significant biological activity, particularly in terms of cytotoxicity. The mechanisms by which RB231 induces toxicity include:
- Oxidative Stress : Exposure to RB231 can lead to the generation of reactive oxygen species (ROS), which may damage cellular components such as DNA, proteins, and lipids.
- Disruption of Cellular Functions : The dye has been shown to interfere with cell signaling pathways and metabolic processes.
Cytotoxic Effects
A study highlighted the cytotoxic effects of RB231 on various cell lines, demonstrating that it can inhibit cell proliferation and induce apoptosis. For instance, assays conducted on mammalian cell lines revealed a dose-dependent increase in cell death when exposed to RB231 concentrations ranging from 0 to 40 µM over a 24-hour period .
Environmental Impact
The environmental implications of RB231 are significant due to its widespread use in textiles. The dye is not readily biodegradable, leading to persistent contamination in aquatic systems. Studies have shown:
- Adsorption Studies : Materials like activated carbon and agricultural waste have been investigated for their ability to adsorb RB231 from wastewater, demonstrating effective removal rates .
- Electrochemical Degradation : Various electrochemical methods have been explored for the degradation of RB231 under different conditions, providing insights into its environmental fate .
Case Studies
- Cytotoxicity Assessment :
-
Environmental Remediation :
- Methodology : Use of activated carbon for adsorption.
- Results : Achieved over 90% removal efficiency of RB231 from synthetic wastewater samples under optimized conditions .
- Biodegradation Studies :
Comparative Analysis with Other Dyes
Property | This compound | Reactive Black 5 | Reactive Red 120 |
---|---|---|---|
Molecular Structure | Phthalocyanine | Azo | Azo |
Environmental Persistence | High | Moderate | Low |
Cytotoxicity | High | Moderate | Low |
Biodegradability | Low | Moderate | High |
Properties
IUPAC Name |
N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCGGYPMLXZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317912 | |
Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49736890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71458-51-0, 115682-09-2 | |
Record name | NSC322038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Reactive Blue 231 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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